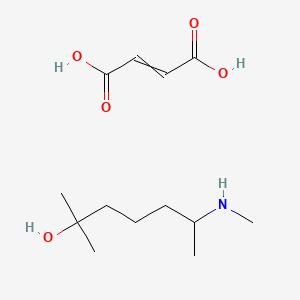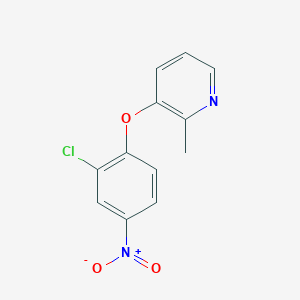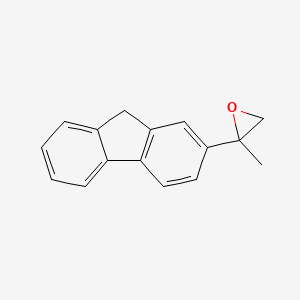![molecular formula C14H20N2O2 B13867326 4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine is a complex organic compound that features a morpholine ring attached to an isoindoline moiety via an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine typically involves the following steps:
Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized through the reduction of isoindole derivatives using suitable reducing agents.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where an appropriate ethylating agent reacts with the isoindoline derivative.
Formation of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction, where the ethylated isoindoline reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]thiomorpholine: Contains a thiomorpholine ring instead of morpholine.
Uniqueness
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine is unique due to the presence of both the isoindoline and morpholine moieties, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine |
InChI |
InChI=1S/C14H20N2O2/c1-2-14(9-13-11-15-10-12(1)13)18-8-5-16-3-6-17-7-4-16/h1-2,9,15H,3-8,10-11H2 |
Clé InChI |
IQJUZNJDZYTMBU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CC3=C(CNC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)



![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)





